molecular formula C21H19N5O3S3 B2536768 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 307510-83-4

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2536768
CAS No.: 307510-83-4
M. Wt: 485.6
InChI Key: MDOMVUTYGHGCBM-UHFFFAOYSA-N
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a methylthio group at position 2. The benzamide moiety is further modified with a sulfamoyl group bearing two 2-cyanoethyl substituents. Its design integrates multiple functional groups: the sulfamoyl group may enhance solubility and hydrogen-bonding capacity, while the cyanoethyl substituents could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S3/c1-30-21-25-18-9-6-16(14-19(18)31-21)24-20(27)15-4-7-17(8-5-15)32(28,29)26(12-2-10-22)13-3-11-23/h4-9,14H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOMVUTYGHGCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic compound with a complex molecular structure, exhibiting potential biological activities. The compound's molecular formula is C21H19N5O3S3C_{21}H_{19}N_{5}O_{3}S_{3}, and it has garnered interest due to its unique functional groups that may confer various pharmacological properties.

Chemical Structure

The IUPAC name for this compound is 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide . Its structure includes a benzamide core, a sulfamoyl group, and a thiazole ring, which are known to contribute to biological activity.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but initial studies suggest several promising avenues:

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiazole and benzamide structures have been tested against various bacterial strains. A related study synthesized amides of thiazole and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at concentrations as low as 1 µg/mL .

Antifungal Activity

In addition to antibacterial properties, compounds with thiazole rings have demonstrated antifungal activity. Similar derivatives have been assessed against Aspergillus niger and Apergillus oryzae, indicating potential efficacy in treating fungal infections .

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. For example, thiazole derivatives have shown promising AChE inhibitory activity, suggesting that this compound could also possess similar effects .

Research Findings

Recent literature highlights the synthesis and evaluation of various benzothiazole derivatives, including those with sulfamoyl modifications. These studies provide a foundation for understanding the biological mechanisms at play:

Activity Tested Organisms IC50/Concentration
AntibacterialE. coli, S. aureus1 µg/mL
AntifungalA. niger, A. oryzae1 µg/mL
AChE InhibitionVarious (in vitro assays)IC50 values vary

Case Studies

  • Antibacterial Study : A study synthesized various thiazole amides and tested them against pathogenic bacteria. The results indicated that compounds with specific substitutions showed enhanced antibacterial activity, suggesting that modifications similar to those in this compound could lead to improved efficacy .
  • Enzyme Inhibition Research : Another investigation focused on thiazole-based compounds' ability to inhibit AChE, revealing that certain structural features significantly enhance binding affinity and inhibitory potency. This suggests that the compound may also exhibit similar enzyme-inhibiting properties, potentially contributing to therapeutic strategies for neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

  • The methylthio group at position 2 of the benzothiazole ring is a common feature in several analogues, suggesting its role in modulating electronic properties or target binding .
  • Replacement of cyanoethyl with allyl groups (as in ) increases steric bulk and may alter pharmacokinetic profiles .
  • The absence of sulfamoyl groups in simpler analogues (e.g., ) highlights their importance in enhancing solubility or bioactivity .

Physical and Spectroscopic Properties

Melting Points and Stability:

  • Compound 1e (): 177.8–179.2 °C .
  • Compound 1g (): 210.4–210.8 °C .

Spectroscopic Features:

  • IR Spectra : The sulfamoyl group’s C=S stretch (~1243–1258 cm⁻¹) and NH vibrations (~3150–3319 cm⁻¹) are consistent across sulfonamide derivatives (e.g., ) .
  • NMR : The methylthio group on benzothiazole would produce distinct δ ~2.5 ppm (¹H) and ~15 ppm (¹³C) signals, as seen in analogues like N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Functionalization : The compound’s sulfamoyl and benzothiazole moieties suggest sequential coupling reactions. For example, sulfamoyl groups can be introduced via sulfonation of a benzamide precursor using chlorosulfonic acid, followed by nucleophilic substitution with 2-cyanoethylamine derivatives (as seen in analogous sulfonamide syntheses) .
  • Solvent and Catalyst Selection : Dimethyl sulfoxide (DMSO) with N-ethylmorpholine or triethylamine as a base can facilitate amide bond formation, as demonstrated in related benzamide syntheses .
  • Optimization via Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, molar ratios, reaction time) and identify critical parameters for yield improvement .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodology :

  • Multimodal Characterization :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the integration of sulfamoyl protons (δ 3.0–3.5 ppm for cyanoethyl groups) and benzothiazole aromatic signals (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, S content to confirm purity (>97%) .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data for this compound, particularly in cytotoxicity vs. antimicrobial assays?

  • Methodology :

  • Mechanistic Profiling : Use molecular docking to compare binding affinities of the benzothiazole and sulfamoyl groups with targets like DNA topoisomerases (anticancer) vs. bacterial enzyme active sites (antimicrobial). Differences in steric hindrance or electrostatic interactions may explain selectivity .
  • Dose-Response Studies : Perform IC50_{50} and MIC assays across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to identify structure-activity relationships (SAR) .
  • Metabolite Analysis : Use LC-MS to track degradation products in biological media, which may reveal instability in the cyanoethyl groups under certain pH conditions .

Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the sulfamoyl and benzothiazole moieties. For example, electron-withdrawing groups on the benzamide ring may improve metabolic stability .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., oxidation of methylthio groups) and guide substituent modifications .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for improved blood-brain barrier penetration or oral bioavailability .

Q. What experimental designs are suitable for resolving synthetic yield inconsistencies between batch and flow-chemistry approaches?

  • Methodology :

  • Continuous-Flow Synthesis : Implement microreactors with precise temperature control (e.g., 90°C for thiazole ring closure) to minimize side reactions observed in batch processes (e.g., hydrolysis of cyanoethyl groups) .
  • In-Line Analytics : Use FTIR or UV-vis spectroscopy to monitor intermediate formation and adjust residence times dynamically .
  • Statistical Comparison : Apply ANOVA to evaluate yield differences between methods, considering factors like mixing efficiency and heat transfer .

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